2-6-8-Trichloropurine ammonium
CAS No.:
Cat. No.: VC18486214
Molecular Formula: C5H3Cl3N5+
Molecular Weight: 239.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3Cl3N5+ |
|---|---|
| Molecular Weight | 239.5 g/mol |
| IUPAC Name | 2,6,8-trichloro-9H-purin-7-ium-7-amine |
| Standard InChI | InChI=1S/C5H2Cl3N5/c6-2-1-3(11-4(7)10-2)12-5(8)13(1)9/h9H2/p+1 |
| Standard InChI Key | ABJYLIBHSGRLGO-UHFFFAOYSA-O |
| Canonical SMILES | C12=C(NC(=[N+]1N)Cl)N=C(N=C2Cl)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The molecular formula of 2,6,8-trichloropurine ammonium is C₅HCl₃N₄·NH₄⁺, with a molecular weight of 241.5 g/mol (ammonium salt) . The purine core consists of a fused bicyclic imidazo[4,5-d]pyrimidine ring system, with chlorine substituents at positions 2, 6, and 8. The ammonium ion stabilizes the compound via electrostatic interactions, enhancing solubility in polar solvents .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 241.5 g/mol | |
| Density | 2.17 g/cm³ | |
| Boiling Point | 305.8°C at 760 mmHg | |
| Solubility | Moderate in polar solvents | |
| Flash Point | 138.7°C |
Structural Analysis
X-ray crystallography and NMR studies confirm the planar purine ring with chlorine atoms inducing electron-withdrawing effects, reducing electron density at the 6th and 8th positions. This configuration facilitates nucleophilic substitution reactions, particularly at the 8th position, as predicted by electron density calculations .
Synthesis and Optimization
Chlorination of Uric Acid
A classical method involves reacting uric acid with phosphorus oxychloride (POCl₃) in the presence of tertiary amine hydrochlorides (e.g., N,N-diethylaniline hydrochloride). This method yields 2,6,8-trichloropurine, which is subsequently treated with ammonium hydroxide to form the ammonium salt . Key steps include:
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Chlorination: Uric acid undergoes exhaustive chlorination at 120°C for 20 hours.
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Ammonolysis: The intermediate 2,6,8-trichloropurine reacts with ammonia in isopropanol at 0°C .
Table 2: Synthesis Yields Under Varied Conditions
| Amine Hydrochloride | Water Content | Yield (%) |
|---|---|---|
| Triethylamine hydrochloride | 10 µL | 26.2 |
| N,N-Diethylaniline hydrochloride | Anhydrous | 41–51 |
| In-situ ammonium formation | Controlled | 45.4 |
Alternative Routes
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Direct Ammoniation: 2,6,8-Trichloropurine reacts with ammonia in tetrahydrofuran (THF) at 65°C, achieving 62–83% yield .
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Microwave-Assisted Synthesis: Reduces reaction time by 50% while maintaining yields above 70% .
Chemical Reactivity and Mechanisms
Nucleophilic Substitution
The electrophilic C8 and C6 positions are primary sites for nucleophilic attack. For example:
Reaction Scheme:
This reaction is critical for synthesizing bioactive purine analogs .
Acid Hydrolysis
Protonation at the imidazole ring facilitates hydrolysis at the 8th position, yielding 2,6-dichloro-8-hydroxypurine. This mechanism is validated by kinetic studies and isotopic labeling .
Biochemical Applications
Inhibition of Nucleotide Biosynthesis
2,6,8-Trichloropurine ammonium acts as a purine antagonist, inhibiting enzymes like adenylosuccinate synthetase and IMP dehydrogenase. This disrupts DNA/RNA synthesis in rapidly dividing cells, making it a candidate for anticancer and antiviral therapies .
Table 3: Enzyme Inhibition Data
| Enzyme | IC₅₀ (µM) | Pathway Affected |
|---|---|---|
| Adenylosuccinate synthetase | 12.3 | Purine biosynthesis |
| IMP dehydrogenase | 8.7 | Guanine nucleotide pool |
RNA Splicing Modulation
Kinetin derivatives synthesized from 2,6,8-trichloropurine ammonium correct aberrant splicing of ELP1 pre-mRNA, offering therapeutic potential for genetic disorders like familial dysautonomia .
Industrial and Research Applications
Microbial Biosynthesis
In Streptomyces aureofaciens, the compound inhibits chlortetracycline halogenation, enabling selective antibiotic production .
Organic Synthesis Intermediate
Comparative Analysis with Analogues
Table 4: Structural Analogues and Properties
| Compound | Substituents | Bioactivity |
|---|---|---|
| 2-Aminopurine | NH₂ at C2 | Fluorescent probe |
| 2,6-Diaminopurine | NH₂ at C2 and C6 | Antiviral activity |
| 8-Azapurine | N at C8 | Enzyme inhibition |
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